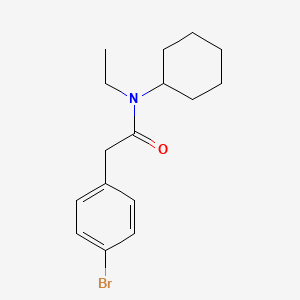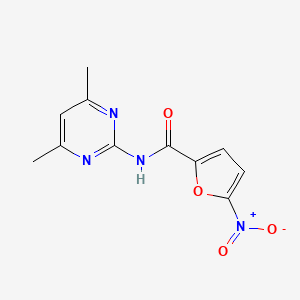![molecular formula C15H14N2O2 B5834682 N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)
N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide, commonly known as NMBA, is a chemical compound that belongs to the family of N-nitrosamines. It is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and future directions of this compound.
Wissenschaftliche Forschungsanwendungen
NMBA is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and future directions of this compound. It is used in the development of new drugs, as well as in the study of cancer, cardiovascular disease, and other medical conditions.
Wirkmechanismus
NMBA acts as a potent carcinogen by inducing DNA damage and mutations. It is metabolized in the liver by cytochrome P450 enzymes to form a highly reactive intermediate that can bind to DNA and cause mutations. The mechanism of action of NMBA is complex and involves multiple pathways.
Biochemical and Physiological Effects:
NMBA has been shown to induce tumors in various animal models, including rats, mice, and hamsters. It has also been shown to cause liver damage, DNA damage, and other adverse effects in animals. In humans, exposure to NMBA has been associated with an increased risk of cancer, particularly bladder cancer.
Vorteile Und Einschränkungen Für Laborexperimente
NMBA is a potent carcinogen that can induce tumors in animals and humans. It is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and future directions of this compound. However, its use is limited by its toxicity and potential health risks.
Zukünftige Richtungen
There are many future directions for the study of NMBA, including the development of new drugs that target its mechanism of action, the identification of biomarkers for early detection of cancer, and the investigation of its potential role in other medical conditions. Further research is needed to fully understand the complex mechanism of action of NMBA and its effects on human health.
Conclusion:
In conclusion, NMBA is a chemical compound that belongs to the family of N-nitrosamines. It is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and future directions of this compound. Its use is limited by its toxicity and potential health risks, but further research is needed to fully understand its complex mechanism of action and its effects on human health.
Synthesemethoden
The synthesis of NMBA involves the reaction between 4-methylbenzoyl chloride and 4-aminobenzamide in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is purified using column chromatography to obtain pure NMBA.
Eigenschaften
IUPAC Name |
N-(4-carbamoylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-2-4-12(5-3-10)15(19)17-13-8-6-11(7-9-13)14(16)18/h2-9H,1H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVKJCLOSYUVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5834618.png)


![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)
![1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5834657.png)
![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)
![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B5834666.png)
![1-[(benzylthio)acetyl]-4-(2-furoyl)piperazine](/img/structure/B5834667.png)


![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5834693.png)


